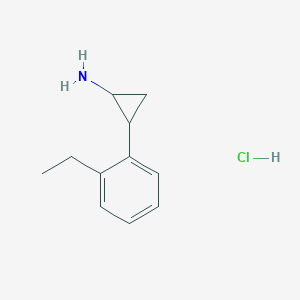
trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
トランス-2-(2-エチルフェニル)シクロプロパン-1-アミン塩酸塩: は、分子式がC11H15N、分子量が161.24 g/molの化学化合物です 。この化合物は、独特なシクロプロパン環構造を持つことで、明確な化学的性質と物理的性質を示します。
製造方法
合成経路と反応条件: トランス-2-(2-エチルフェニル)シクロプロパン-1-アミン塩酸塩の合成は、通常、適切な前駆体のシクロプロパン化によって行われます。 一般的な方法の1つは、2-エチルフェニルマグネシウムブロミドとシクロプロパノンを反応させ、続いてアミノ化し、塩酸塩を形成することです .
工業的製造方法: この化合物の工業的製造方法は、広く文書化されていませんが、大規模生産用に最適化された同様の合成経路を使用している可能性があります。これには、効率的な触媒と反応条件を使用して、収率と純度を最大化するものが含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 2-ethylphenylmagnesium bromide with cyclopropanone, followed by amination and subsequent hydrochloride salt formation .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
反応の種類:
酸化: この化合物は酸化反応を起こす可能性があり、通常、過マンガン酸カリウムや三酸化クロムなどの試薬を使用します。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: 求核置換反応は、特にアミノ基で、ハロゲン化アルキルなどの試薬を使用して起こります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素ガス、パラジウム触媒。
置換: ハロゲン化アルキル、求核剤。
生成される主な生成物:
酸化: 対応するケトンまたはカルボン酸。
還元: 対応するアミンまたは炭化水素。
置換: アルキル化アミンまたはその他の置換誘導体。
科学的研究の応用
化学: 化学において、トランス-2-(2-エチルフェニル)シクロプロパン-1-アミン塩酸塩は、より複雑な分子の合成のためのビルディングブロックとして使用されます。 その独自の構造により、反応機構の研究や新しい合成方法の開発に役立ちます .
生物学: 生物学的研究では、この化合物は、シクロプロパン含有アミンが生物系に与える影響を調べるために使用できます。 生物学的文脈における類似の構造の挙動を理解するためのモデル化合物として役立つ可能性があります .
産業: 産業では、トランス-2-(2-エチルフェニル)シクロプロパン-1-アミン塩酸塩は、新しい材料の開発や、他の価値のある化合物の合成における中間体として使用される可能性があります .
作用機序
トランス-2-(2-エチルフェニル)シクロプロパン-1-アミン塩酸塩の作用機序は、酵素や受容体などの分子標的との相互作用が含まれます。シクロプロパン環は、分子に剛性を付与することができ、結合親和性と特異性に影響を与えます。 アミノ基は、水素結合やその他の相互作用に関与し、化合物の全体的な活性を左右する可能性があります .
類似化合物との比較
類似化合物:
- トランス-2-フェニルシクロプロパン-1-アミン塩酸塩
- トランス-2-(2-メチルフェニル)シクロプロパン-1-アミン塩酸塩
比較: これらの類似化合物と比較して、トランス-2-(2-エチルフェニル)シクロプロパン-1-アミン塩酸塩は、フェニル環に独特のエチル基を持っており、これが化学反応性と生物活性に影響を与える可能性があります。 この構造的な違いは、溶解度や融点などの物理的特性の違い、および化合物と生物学的標的の相互作用の仕方の違いにつながる可能性があります .
特性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC名 |
2-(2-ethylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-8-5-3-4-6-9(8)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H |
InChIキー |
PRKYOYIAGMYHGL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1C2CC2N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















